Petrosterol is a natural product found in Petrosia ficiformis, Ianthella, and Cribrochalina vasculum with data available.

Petrosterol

CAS No.: 67314-15-2

Cat. No.: VC1692290

Molecular Formula: C29H48O

Molecular Weight: 412.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67314-15-2 |

|---|---|

| Molecular Formula | C29H48O |

| Molecular Weight | 412.7 g/mol |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Standard InChI | InChI=1S/C29H48O/c1-18(24-16-20(24)3)6-7-19(2)25-10-11-26-23-9-8-21-17-22(30)12-14-28(21,4)27(23)13-15-29(25,26)5/h8,18-20,22-27,30H,6-7,9-17H2,1-5H3/t18-,19-,20-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

| Standard InChI Key | AOOVLQXWRHMRMX-BFPAFGTMSA-N |

| Isomeric SMILES | C[C@@H]1C[C@H]1[C@H](C)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C |

| SMILES | CC1CC1C(C)CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

| Canonical SMILES | CC1CC1C(C)CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Introduction

Chemical Structure and Properties

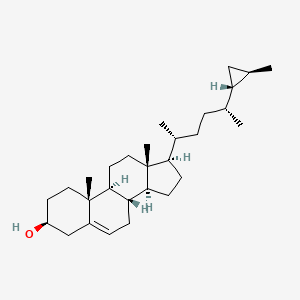

Petrosterol (CAS: 67314-15-2) is a C29 sterol with the molecular formula C29H48O and a molecular weight of 412.7 g/mol . Its full IUPAC name is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol . It is also known as (25R)-24R,26R-dimethyl-26,27-cyclo-cholest-5-en-3beta-ol .

The structure of petrosterol consists of a cholest-5-ene nucleus with a 3β-hydroxyl group and a distinctive side chain terminating in a cyclopropane ring between C-26 and C-27 . This cyclopropane functionality is relatively rare in natural sterols and represents one of the compound's most distinguishing structural features.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Petrosterol

| Property | Value |

|---|---|

| Molecular Formula | C29H48O |

| Molecular Weight | 412.7 g/mol |

| Physical State | Solid |

| Boiling Point | 506.0±19.0 °C (Predicted) |

| Density | 1.01±0.1 g/cm³ (Predicted) |

| Acidity Coefficient (pKa) | 15.03±0.70 (Predicted) |

| Appearance | White amorphous powder |

Natural Occurrence and Distribution

Petrosterol is primarily found in marine sponges, with its first isolation reported from the sponge Petrosia ficiformis . Subsequent studies have confirmed its presence in several other marine sponge species:

Marine Sources of Petrosterol

In the sponge Petrosia weinbergi, petrosterol has been found alongside other sterols including isofucosterol and clionasterol, which are believed to be biosynthetic precursors to several antiviral compounds identified in the same sponge .

Structural Variants and Related Compounds

Several structural variants and derivatives of petrosterol have been identified in marine sponges, including:

Petrosterol Derivatives

-

Petrosterol-3,6-dione (C29H44O2): A dione derivative with carbonyl groups at positions C-3 and C-6

-

7-Oxopetrosterol: A 7-keto derivative identified from Strongylophora corticata

-

7α-Hydroxypetrosterol: A 7α-hydroxylated variant isolated from Strongylophora corticata

These compounds maintain the characteristic cyclopropane-containing side chain while exhibiting modifications to the steroid nucleus, primarily at positions C-3, C-6, and C-7.

Structural Relationship to Bioactive Compounds

Petrosterol serves as a biosynthetic precursor to biologically active steroids, most notably aragusterol A, which possesses potent antitumor properties . The stereochemical configuration of petrosterol's side chain, particularly at C-24, is preserved in aragusterol A, supporting their biosynthetic relationship .

Stereochemistry and Isomers

Petrosterol possesses multiple stereocenters, particularly in its side chain, which has been the subject of extensive stereochemical studies:

Stereoisomers of Petrosterol

All four trans isomers of petrosterol's cyclopropane-containing side chain have been synthesized and characterized . These stereoisomers differ in the configuration at C-24, C-25, and C-26 (or C-24, C-26, and C-27 according to different numbering systems). The naturally occurring isomer has been identified as having the (24R,25R,26R) configuration .

The stereochemical relationship between these isomers is significant as it influences their chemical reactivity, particularly in acid-catalyzed isomerization reactions, where the relative stereochemistry between the cyclopropane ring and the adjacent chiral center at C-24 plays a crucial role .

Biosynthesis

The biosynthesis of petrosterol involves a unique cyclopropane rearrangement mechanism:

Chemical Synthesis

Several approaches to the chemical synthesis of petrosterol have been reported in the literature:

Synthetic Strategies

One successful synthetic approach involved the stereoselective construction of a steroidal side chain containing a 26–27 cyclopropane ring through an intramolecular cyclization of a β-methylsulfonyloxy cyanide intermediate derived from a chiral cyclopentane derivative . This synthetic route has also been utilized for the formal synthesis of aragusterols, demonstrating its versatility for accessing structurally related marine steroids .

The synthesis of all four trans isomers of petrosterol has been accomplished, allowing researchers to determine their absolute stereochemistry by correlation with compounds of known absolute configuration . These synthetic efforts have been instrumental in confirming the structure of the naturally occurring stereoisomer and in investigating the reactivity patterns of these steroids.

Biological Significance

Petrosterol and its derivatives have attracted interest due to their potential biosynthetic relationships with biologically active compounds:

Relationship to Antiviral Compounds

The sponge Petrosia weinbergi, which contains petrosterol, is also a source of structurally unusual, biologically active steroids including the orthoesterols and weinbersterols . These compounds have demonstrated activity against various viruses, including feline leukemia virus, mouse influenza virus, mouse coronavirus, and human immunodeficiency virus .

Analytical Methodologies

Various analytical techniques have been employed for the identification and characterization of petrosterol and related compounds:

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy has been essential for elucidating the structure of petrosterol and its derivatives. Particularly useful techniques include 1D and 2D NMR experiments such as DEPT, 1H-1H COSY, HSQC, HMBC, and NOESY, which provide detailed information about the carbon framework and stereochemical relationships .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) have been employed for the isolation and purification of petrosterol from natural sources . In one study, reverse-phase HPLC was used to separate the sterols of Petrosia weinbergi, including petrosterol, allowing for their subsequent identification by 1H-NMR spectroscopy .

Research Applications and Future Perspectives

Natural Product Chemistry

Petrosterol represents an intriguing subject for natural product chemists due to its unusual cyclopropane-containing structure. It serves as a model compound for studying cyclopropane chemistry in natural products and the stereoselective synthesis of complex steroid side chains .

Medicinal Chemistry

The structural relationship between petrosterol and bioactive compounds like aragusterol A and various antiviral steroids suggests potential applications in medicinal chemistry . Understanding the structural and biosynthetic relationships between these compounds could inform the design of novel steroid-based therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume